molecular formula C10H4F11NO2S B10876746 1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione CAS No. 524934-37-0

1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione

Cat. No.: B10876746
CAS No.: 524934-37-0
M. Wt: 411.19 g/mol
InChI Key: YNQUWFFGBBKXLC-UHFFFAOYSA-N
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Description

1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex fluorinated organic compound. It is characterized by the presence of multiple trifluoromethyl groups and a pyrrole ring, which contribute to its unique chemical properties. The compound’s structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using CF₃SO₂Na under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cost-effective reagents like CF₃SO₂Na is preferred to ensure sustainability and economic viability.

Chemical Reactions Analysis

Types of Reactions

1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CF₃SO₂Na for trifluoromethylation and various oxidizing agents for oxidation reactions. Conditions typically involve mild temperatures and the use of solvents like hexafluoroisopropanol (HFIP) to enhance reaction efficiency .

Major Products

The major products formed from these reactions include trifluoromethylated derivatives and oxidized sulfur-containing compounds.

Scientific Research Applications

1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of multiple trifluoromethyl groups and a pyrrole ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high stability and reactivity.

Properties

CAS No.

524934-37-0

Molecular Formula

C10H4F11NO2S

Molecular Weight

411.19 g/mol

IUPAC Name

1-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H4F11NO2S/c11-7(12,10(19,20)21)6(5(8(13,14)15)9(16,17)18)25-22-3(23)1-2-4(22)24/h1-2H2

InChI Key

YNQUWFFGBBKXLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)SC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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